molecular formula C9H9N3 B093899 1-Hydrazinoisoquinoline CAS No. 15793-94-9

1-Hydrazinoisoquinoline

Cat. No. B093899
CAS RN: 15793-94-9
M. Wt: 159.19 g/mol
InChI Key: IOOUWJDACLDFNP-UHFFFAOYSA-N
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Description

1-Hydrazinoisoquinoline is a heterocyclic organic compound with the molecular formula C7H7N3. It is an important intermediate in the synthesis of many pharmaceuticals, agricultural chemicals, and dyes, and is of interest in the field of medicinal chemistry due to its potential as a therapeutic agent.

Scientific Research Applications

  • Synthesis of Novel Ring Systems : 3-Hydrazinoisoquinoline was used to synthesize the novel, linearly fused ring system: tri-azolo[4,3-b]isoquinoline, which was stable in the form of its perchlorate salt. This development was significant in organic synthesis and the study of heterocyclic chemistry (Hajos & Messmer, 1978).

  • Antimicrobial Properties : Hydrazinoisoquinoline derivatives were synthesized and showed good bacterial inhibition against Bacillus cerus and antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents (Manivel, Roopan, Kumar, & Khan, 2009).

  • Synthesis of Hydrazones and Osazones : Condensation of 4-hydrazino-2-phenylquinazoline with monosaccharides resulted in the formation of corresponding hydrazones and osazones. Some of these compounds exhibited antifungal and antibacterial activities, highlighting their potential in medicinal chemistry (El‐Hiti, Abdel-megeed, & Mahmoud, 2000).

  • Synthesis of Quinolone Derivatives : 1-Ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, a hydrazino derivative, was used as an intermediate to synthesize various derivatives. Some of these compounds showed in vitro biological activity, indicating potential applications in drug development (Ziegler, Kuck, Harris, & Lin, 1988).

  • Antimicrobial Agent Synthesis : 1-hydrazino-3-thioxo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile was used to synthesize pyrazololthienotetrahydroisoquinoline and triazolo derivatives. Some of these compounds were evaluated as antimicrobial agents (Kamal, Radwan, & Zaki, 2011).

  • Synthesis of Isoquinolinone Inhibitors : Isoquinolinones were identified as potent inhibitors in a transcription factor-based screening, demonstrating their potential as therapeutic agents in various diseases (Madoux et al., 2008).

  • Detection of Gaseous Carbonyl Compounds : 2-hydrazinoquinoline was used as a reactive matrix in mass spectrometry to detect gaseous aldehydes and ketones, showing its utility in analytical chemistry (Shigeri et al., 2016).

  • Antioxidant Activity : The antioxidant activity of 4-hydrazinoquinoline derivatives was investigated, showing potential pharmacological applications due to their antimalarial, antituberculosis, antiviral, and antioxidant activities (Romanenko & Kozyr, 2022).

Future Directions

While specific future directions for 1-Hydrazinoisoquinoline are not available, the development of new chemical entities with different mechanisms of action is essential in the fight against resistant microorganisms . The synthetic flexibility of the quinoline ring has led to the development of a wide range of structurally diverse quinoline hydrazide/hydrazone derivatives , suggesting potential future directions in the development of novel compounds with potent biological activity.

properties

IUPAC Name

isoquinolin-1-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-12-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOUWJDACLDFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468508
Record name 1-Hydrazinoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15793-94-9
Record name 1-Hydrazinoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main reactivity characteristic of Tetrazolo[5,1-a]isoquinolines, derived from 1-Hydrazinoisoquinoline?

A1: Tetrazolo[5,1-a]isoquinolines, synthesized from 1-Hydrazinoisoquinolines and nitrous acid, exhibit unique reactivity due to the significant double bond character of the C-5/C-6 bond and the acidity of the hydrogen at the 5-position []. This characteristic allows for selective hydrogenation, oxidation, deuterium exchange, and metallization reactions at the 5-position.

Q2: How does the chlorine substitution on Tetrazolo[5,1-a]isoquinolines influence its reactivity?

A2: Chlorine substitution on Tetrazolo[5,1-a]isoquinolines leads to different reactivity patterns depending on its position []. Chlorine at the 5-position is readily replaced via nucleophilic substitution reactions. In contrast, chlorine at the 6-position can be removed through either an elimination-addition sequence or nucleophilic substitution.

Q3: Does this compound exhibit any pharmacological properties similar to Hydralazine?

A3: Yes, research suggests that this compound hydrochloride shares similar pharmacological properties with Hydralazine and Dihydralazine []. These compounds demonstrate the ability to reverse adrenaline's effects and counteract the vasoconstriction caused by various agents like adrenaline, noradrenaline, histamine, and 5-hydroxytryptamine in isolated tissue preparations.

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